4-Bromo-5-methoxypyrazolo[1,5-a]pyridine
Description
Significance of Fused Nitrogen Heterocycles in Contemporary Organic Synthesis and Medicinal Chemistry
Fused nitrogen heterocycles, which are organic compounds containing at least one nitrogen atom in a ring structure fused with another ring, are of paramount importance in modern chemistry. eurekaselect.combenthamdirect.com These structures are ubiquitous in nature and form the core of many biologically active molecules, including a wide range of pharmaceuticals, agrochemicals, and functional materials. rsc.org Their significance stems from several key attributes:
Structural Rigidity and Complexity: The fusion of rings creates a rigid, planar, or three-dimensional framework. mdpi.com This conformational constraint allows for specific and high-affinity interactions with biological targets like enzymes and receptors.
Versatile Synthetic Handles: The nitrogen atoms and the carbon backbone of these scaffolds can be readily functionalized, providing chemists with numerous points for modification to fine-tune the molecule's properties. nih.gov
Broad Biological Activity: Fused nitrogen heterocycles are central to many drugs, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties. eurekaselect.combenthamdirect.comnih.gov Their adaptability makes them "privileged scaffolds" in drug discovery, meaning they are capable of binding to multiple biological targets. mdpi.com
The development of efficient and novel synthetic routes to access these complex scaffolds remains a major focus of contemporary organic synthesis, with methods like cycloaddition and multicomponent reactions being continuously refined. rsc.orgorganic-chemistry.org
Overview of the Pyrazolo[1,5-a]pyridine (B1195680) Core Structure and its Isomeric Forms
The pyrazolo[1,5-a]pyridine core is a bicyclic aromatic system resulting from the fusion of a five-membered pyrazole (B372694) ring and a six-membered pyridine (B92270) ring. mdpi.comencyclopedia.pub This fusion results in a planar, electron-rich system with a bridgehead nitrogen atom. The standard numbering of the pyrazolo[1,5-a]pyridine ring system is shown below.
The arrangement of the nitrogen atoms and the fusion points of the two rings can vary, leading to several structural isomers. These isomers often exhibit distinct chemical and biological properties due to differences in their electronic distribution and molecular shape.
Table 1: Isomeric Forms of Pyrazolopyridine
| Isomer Name | Description |
|---|---|
| Pyrazolo[1,5-a]pyridine | Pyrazole ring fused at the 1,2-positions with the pyridine ring. |
| Pyrazolo[3,4-b]pyridine | Pyrazole ring fused at the 3,4-positions with the pyridine ring. |
| Pyrazolo[4,3-b]pyridine | Pyrazole ring fused at the 4,3-positions with the pyridine ring. |
| Pyrazolo[3,4-c]pyridine | Pyrazole ring fused at the 3,4-positions with the pyridine ring. |
| Pyrazolo[4,3-c]pyridine | Pyrazole ring fused at the 4,3-positions with the pyridine ring. |
The specific arrangement in the pyrazolo[1,5-a]pyridine isomer is particularly significant in medicinal chemistry, forming the basic skeleton of several drugs. nih.govrsc.org
Academic Relevance of Halogenated and Alkoxy-Substituted Pyrazolo[1,5-a]pyridine Derivatives, with Specific Focus on the 4-Bromo-5-methoxy Substitution Pattern
The functionalization of the pyrazolo[1,5-a]pyridine core with various substituents is a key strategy for modulating its physicochemical and pharmacological properties. Halogen (e.g., bromo, chloro) and alkoxy (e.g., methoxy) groups are particularly important substituents in this regard.
Halogen Substituents: The introduction of a halogen atom, such as bromine, can significantly alter a molecule's electronic properties and lipophilicity. Furthermore, halogens serve as versatile synthetic handles, enabling further structural modifications through cross-coupling reactions like Suzuki and Sonogashira couplings. nih.gov This allows for the construction of more complex molecular architectures. nih.govresearchgate.net
Alkoxy Substituents: Alkoxy groups, like the methoxy (B1213986) group, are electron-donating and can influence a molecule's hydrogen bonding capacity, solubility, and metabolic stability.
The specific 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine substitution pattern combines these features, making it a compound of academic and industrial interest. The bromine at the 4-position provides a reactive site for further chemical elaboration, while the methoxy group at the 5-position modulates the electronic and steric properties of the scaffold.
While detailed research on this compound itself is not extensively published, the significance of this substitution pattern is highlighted by closely related analogs. For instance, the isomeric compound, 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, is a key pharmaceutical intermediate used in the synthesis of Selpercatinib, a targeted therapy for certain types of cancers. chemicalbook.com This underscores the value of the bromo-methoxy substitution on the pyrazolo[1,5-a]pyridine core in the development of high-value molecules.
Below are the chemical properties of this compound and a closely related, well-documented isomer.
Table 2: Chemical Properties of this compound and a Related Isomer
| Property | This compound | 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine |
|---|---|---|
| CAS Number | 1427396-62-0 bldpharm.com | 1207557-36-5 echemi.com |
| Molecular Formula | C₈H₇BrN₂O achmem.com | C₈H₇BrN₂O echemi.com |
| Molecular Weight | 227.06 g/mol achmem.com | 227.06 g/mol echemi.com |
| SMILES | COC1=C(C2=CC=NN2C=C1)Br achmem.com | COC1=CC(=CN2C1=CC=N2)Br |
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
4-bromo-5-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-3-5-11-6(8(7)9)2-4-10-11/h2-5H,1H3 |
InChI Key |
WVIAMBYANNECGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=NN2C=C1)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Bromo 5 Methoxypyrazolo 1,5 a Pyridine and Its Structural Analogs
Strategic Approaches to the Pyrazolo[1,5-a]pyridine (B1195680) Core Construction
The assembly of the fused pyrazolo[1,5-a]pyridine ring system is the foundational step in synthesizing the target compound. Several powerful methodologies have been developed, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.
Cyclization Reactions Involving Hydrazine (B178648) Derivatives and Carbonyl/1,3-Biselectrophilic Compounds
A classic and reliable method for constructing the pyrazole (B372694) ring, which is a key component of the pyrazolo[1,5-a]pyridine system, is the condensation reaction between a hydrazine derivative and a 1,3-biselectrophilic compound, such as a 1,3-dicarbonyl. youtube.comnih.gov This approach builds the five-membered pyrazole ring onto a pre-existing pyridine (B92270) framework.
The general mechanism involves the initial reaction of one nitrogen atom of the hydrazine with one of the carbonyl groups to form an imine or enamine intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring. youtube.com An analogous strategy involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, which, under acetic acid and oxygen promotion, undergoes a cross-dehydrogenative coupling followed by dehydrative cyclization to form the pyrazolo[1,5-a]pyridine core. acs.orgnih.gov
Table 1: Examples of Pyrazolo[1,5-a]pyridine Synthesis via Cyclization
| Hydrazine/Amine Precursor | 1,3-Biselectrophile | Conditions | Product Type | Reference |
| Hydrazine monohydrate | β-Ketoester | EtOH, reflux | Aminopyrazole intermediate | nih.gov |
| N-Amino-2-iminopyridines | Ethyl acetoacetate | Acetic acid, O₂, 130 °C | Substituted pyrazolo[1,5-a]pyridine | acs.orgnih.gov |
| 5-Amino-3-methylpyrazole | Diethyl malonate | EtONa, reflux | Pyrazolo[1,5-a]pyrimidine-diol | nih.gov |
[3+2] Cycloaddition Strategies for Fused Ring Systems
The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyridine scaffold is the 1,3-dipolar [3+2] cycloaddition reaction. acs.org This powerful transformation typically involves the reaction of an in situ generated N-iminopyridinium ylide (the 1,3-dipole) with a dipolarophile, which is usually an electron-deficient alkyne or alkene. acs.orgnih.gov
The process begins with the N-amination of a pyridine derivative, followed by deprotonation with a base to form the reactive ylide. This ylide then undergoes a concerted or stepwise cycloaddition with the dipolarophile. The resulting cycloadduct, a dihydropyrazolo[1,5-a]pyridine, is subsequently oxidized to the fully aromatic pyrazolo[1,5-a]pyridine system. researchgate.net The choice of oxidant, solvent, and substituents on both the ylide and the dipolarophile can significantly influence the reaction's efficiency and regioselectivity. organic-chemistry.orgnih.gov Sonochemical methods have also been employed to accelerate this reaction under catalyst-free conditions. nih.gov
Table 2: [3+2] Cycloaddition for Pyrazolo[1,5-a]pyridine Synthesis
| N-Aminopyridinium Salt Precursor | Dipolarophile | Conditions | Key Features | Reference |
| N-Aminopyridinium mesitylenesulfonate | 6-Alkyl-4-oxohex-5-ynoates | Base (e.g., K₂CO₃) | Access to pyridazinone-substituted analogs | rsc.org |
| N-Aminopyridinium ylides | Ynals | - | Direct introduction of a cyano group | rsc.org |
| N-Aminopyridinium salts | gem-Difluorostyrenes | Base-promoted | Synthesis of 2-fluorinated analogs | rsc.org |
| N-Aminopyridines | α,β-Unsaturated compounds | TEMPO, DBU | High regioselectivity, TEMPO as oxidant | nih.gov |
Palladium-Catalyzed Cyclization and Cross-Coupling Methods in Scaffold Assembly
Palladium catalysis offers modern and efficient routes to fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines, a related scaffold whose synthetic principles can be extended to pyrazolo[1,5-a]pyridines. nih.gov These methods often involve the reaction of aminopyrazoles with β-halovinyl or β-haloaryl aldehydes under microwave irradiation. The palladium catalyst facilitates an intramolecular cyclization and condensation sequence, leading to the rapid assembly of the fused ring system. nih.gov While primarily used for subsequent functionalization (e.g., Suzuki or Buchwald-Hartwig couplings), palladium catalysts can also play a role in the core ring-forming step, offering a powerful tool for building molecular complexity. researchgate.net
Targeted Introduction and Functional Group Interconversion of Bromo and Methoxy (B1213986) Moieties
To synthesize the specific target, 4-bromo-5-methoxypyrazolo[1,5-a]pyridine, the bromo and methoxy groups must be introduced with precise regiocontrol. This can be achieved either by functionalizing the pre-formed pyrazolo[1,5-a]pyridine core or by carrying appropriately substituted precursors through the cyclization sequence.
Regioselective Bromination Techniques for Pyridine Precursors or the Pyrazolo[1,5-a]pyridine System
Introducing a bromine atom onto the pyrazolo[1,5-a]pyridine scaffold can be accomplished through electrophilic halogenation. The inherent electronic properties of the heterocyclic system direct incoming electrophiles to specific positions. For the related pyrazolo[1,5-a]pyrimidine (B1248293) system, regioselective C3-bromination has been achieved using potassium bromide in the presence of a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) in water at ambient temperature. nih.gov This method is highly effective, demonstrating excellent regioselectivity and tolerance for various functional groups. nih.gov
Achieving bromination specifically at the C4 position of the pyrazolo[1,5-a]pyridine ring is more challenging and may require a different strategy. An alternative and often more controlled approach is to begin with a pyridine precursor that is already brominated at the desired position. For instance, starting with a 3-bromo-5-methoxypyridine (B189597) derivative and subjecting it to N-amination followed by a [3+2] cycloaddition would directly install the bromine atom at the C4 position of the final product.
Methoxylation Strategies via Nucleophilic or Electrophilic Substitution
The introduction of a methoxy group at the C5 position is typically achieved by starting with a pre-functionalized pyridine ring. This is often the most efficient strategy, as direct methoxylation of the fused pyrazolo[1,5-a]pyridine core can be difficult to control. A common synthetic route would involve a starting material such as a 3-substituted-5-methoxypyridine.
Alternatively, a methoxy group can be introduced via nucleophilic aromatic substitution (SNAr) on a pyridine ring that has a good leaving group (like a halogen) at the target position. youtube.com For a nucleophile like methoxide (B1231860) to attack the pyridine ring, the ring must be sufficiently electron-deficient. Attack is favored at the positions ortho and para (C2, C4, C6) to the ring nitrogen because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.comvaia.com Introducing a methoxy group at the C5 position (meta to the nitrogen) via SNAr is generally less favorable unless the ring is activated by other strong electron-withdrawing groups. Therefore, using a 5-methoxypyridine precursor remains the most strategically sound approach for the synthesis of this compound. ntu.edu.sg
Synthesis of Key Substituted Pyridine Intermediates (e.g., 1-Amino-3-bromo-5-methoxy-pyridinium)
The synthesis of pyrazolo[1,5-a]pyridines often proceeds through the construction of an N-aminopyridinium salt intermediate, which then undergoes a [3+2] cycloaddition reaction. The synthesis of the key intermediate, 1-amino-3-bromo-5-methoxypyridinium, starts from the corresponding substituted pyridine, 3-bromo-5-methoxypyridine.
The preparation of 3-bromo-5-methoxypyridine can be achieved from 3,5-dibromopyridine (B18299). In a typical procedure, 3,5-dibromopyridine is treated with sodium methoxide in a suitable solvent like methanol (B129727) or dimethylformamide (DMF) chemicalbook.comchemicalbook.com. The reaction selectively displaces one of the bromine atoms with a methoxy group.
Once 3-bromo-5-methoxypyridine is obtained, the next step is the N-amination of the pyridine nitrogen. This can be accomplished using various aminating agents. A common method involves the use of hydroxylamine-O-sulfonic acid (HOSA) or related reagents like mesitylsulfonyl hydroxylamine (B1172632) (MSH) nih.gov. These reagents perform an electrophilic amination on the pyridine nitrogen to furnish the desired N-aminopyridinium salt nih.govrsc.org. The general reaction scheme is depicted below:
Step 1: Synthesis of 3-bromo-5-methoxypyridine
Reactant: 3,5-dibromopyridine
Reagent: Sodium methoxide (NaOMe)
Solvent: Methanol (MeOH) or Dimethylformamide (DMF)
Product: 3-bromo-5-methoxypyridine
Step 2: N-amination of 3-bromo-5-methoxypyridine
Reactant: 3-bromo-5-methoxypyridine
Reagent: Hydroxylamine-O-sulfonic acid (HOSA) or Mesitylsulfonyl hydroxylamine (MSH)
Product: 1-Amino-3-bromo-5-methoxypyridinium salt
The resulting 1-amino-3-bromo-5-methoxypyridinium salt is a versatile intermediate for the subsequent construction of the pyrazolo[1,5-a]pyridine ring system.
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 3,5-Dibromopyridine | Sodium methoxide | 3-Bromo-5-methoxypyridine | chemicalbook.comchemicalbook.com |
| Substituted Pyridines | Hydroxylamine-O-sulfonic acid | N-Aminopyridinium sulfates | ciac.jl.cn |
Post-Synthetic Functionalization and Diversification of the Pyrazolo[1,5-a]pyridine Core
Following the successful synthesis of the this compound core, further diversification can be achieved through a variety of post-synthetic functionalization reactions. These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.
The bromine atom at the 4-position of the pyrazolo[1,5-a]pyridine ring is well-suited for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the brominated scaffold with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology has been successfully applied to synthesize a variety of 3-arylated pyrazolo[1,5-a]pyrimidin-5-ones from their 3-bromo precursors, demonstrating its utility on similar heterocyclic systems nih.gov. The reaction tolerates a wide range of functional groups on the boronic acid partner, allowing for the introduction of diverse aryl and heteroaryl moieties researchgate.netnih.govmdpi.com.
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the brominated pyrazolo[1,5-a]pyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst wikipedia.org. This reaction is valuable for introducing alkynyl groups, which can serve as handles for further transformations or as integral parts of the final molecular design. Successful Sonogashira couplings have been reported for various bromo-substituted nitrogen-containing heterocycles, including pyrazolo[1,5-a]pyrimidines and fluorinated pyridines researchgate.netnih.govsoton.ac.uk.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide array of primary and secondary amines at the brominated position. The Buchwald-Hartwig amination is a highly versatile method for synthesizing arylamines from aryl halides researchgate.netnih.govrsc.org. This reaction has been successfully employed for the amination of bromopyridines, showcasing its applicability to similar heterocyclic systems chemspider.com.
| Reaction | Substrate | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Arylboronic acids | Pd(OAc)2/SPhos | 3-Aryl-pyrazolo[1,5-a]pyrimidin-5(4H)-one | nih.gov |
| Sonogashira | Bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines | Terminal alkynes | Pd(PPh3)4/CuI | Alkyne-substituted pyrazolo[1,5-a]pyrimidines | researchgate.netnih.gov |
| Buchwald-Hartwig | 2-Bromopyridines | Volatile amines | Pd(OAc)2/dppp | 2-Aminopyridines | researchgate.net |
The methoxy group at the 5-position of the pyrazolo[1,5-a]pyridine scaffold offers another site for chemical modification. While the methoxy group itself can influence the electronic properties of the ring system, it can also be transformed into other functional groups jksus.orgresearchgate.net.
A common transformation is the demethylation of the methoxy group to yield a hydroxyl functionality. This is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The resulting hydroxyl group can then be used for further derivatization, such as etherification or esterification, to introduce a variety of substituents.
The introduction and subsequent elaboration of carbonitrile and ester groups on the pyrazolo[1,5-a]pyridine core provide avenues for significant structural diversification.
Synthesis of Carbonitrile Derivatives: Cyanated pyrazolo[1,5-a]pyridines can be synthesized through various methods, including the [3+2] cycloaddition of N-aminopyridinium ylides with ynals, which can directly introduce a cyano group onto the heterocyclic core rsc.org.
Synthesis of Ester Derivatives: Pyrazolo[1,5-a]pyridine-3-carboxylate derivatives can be prepared via a 1,3-dipolar cycloaddition reaction between N-aminopyridine sulfates and ethyl propiolate ciac.jl.cn. These ester functionalities can be readily hydrolyzed to the corresponding carboxylic acids under basic conditions, such as treatment with aqueous sodium hydroxide (B78521) ciac.jl.cnlongdom.org.
The carboxylic acid can then serve as a versatile handle for a wide range of chemical transformations, including amide bond formation, conversion to other carbonyl derivatives, or participation in decarboxylative coupling reactions. For instance, the ester group can be reduced to an alcohol, which can then be further functionalized.
| Functional Group | Synthetic Method | Key Reagents | Resulting Intermediate | Reference |
|---|---|---|---|---|
| Carbonitrile | [3+2] cycloaddition | N-aminopyridinium ylides, ynals | Cyanated pyrazolo[1,5-a]pyridines | rsc.org |
| Ester | 1,3-dipolar cycloaddition | N-aminopyridine sulfates, ethyl propiolate | Pyrazolo[1,5-a]pyridine-3-carboxylates | ciac.jl.cn |
| Carboxylic Acid | Hydrolysis of ester | Aqueous NaOH | Pyrazolo[1,5-a]pyridine-3-carboxylic acids | ciac.jl.cnlongdom.org |
Reactivity and Mechanistic Investigations of 4 Bromo 5 Methoxypyrazolo 1,5 a Pyridine
Reactivity of the Bromine Atom: Pathways for Nucleophilic Aromatic Substitution and Transition-Metal Catalyzed Transformations
The bromine atom at the C4 position of the pyrazolo[1,5-a]pyridine (B1195680) ring system is a versatile handle for synthetic transformations. Its reactivity is largely dictated by the electron-deficient nature of the pyridine (B92270) ring, which activates the C-Br bond towards both nucleophilic attack and oxidative addition by transition metals.
Nucleophilic Aromatic Substitution (SNAr):
The pyrazolo[1,5-a]pyridine nucleus is inherently electron-deficient due to the presence of the pyridine nitrogen atom. This deficiency is most pronounced at the positions ortho and para to the nitrogen (C2, C4, and C6). Consequently, these positions are activated for nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org In the case of 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine, a nucleophile attacks the C4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the ability of the electronegative nitrogen atom in the pyridine ring to delocalize the negative charge through resonance. stackexchange.comechemi.comvaia.com The bromide ion, being a relatively good leaving group, is then eliminated in the second step to restore the aromaticity of the ring system. This pathway allows for the direct replacement of the bromine atom with a variety of nucleophiles, including amines, alkoxides, and thiolates.
Transition-Metal Catalyzed Transformations:
The C-Br bond in this compound is an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent. acs.org The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov
Oxidative Addition : A low-valent transition metal complex (typically Pd(0)) inserts into the C-Br bond, forming a new organometallic intermediate (e.g., an Aryl-Pd(II)-Br species). This is often the rate-determining step of the catalytic cycle.
Transmetalation : The organic group from an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) is transferred to the palladium center, displacing the bromide ion.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst.
This methodology enables the introduction of diverse substituents at the C4 position.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Conditions |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | C-C (Aryl/Vinyl) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
| Heck Coupling | Alkene | C-C (Vinyl) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |
| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |
| Stille Coupling | Organostannane (R-SnBu₃) | C-C (Alkyl/Aryl) | Pd(PPh₃)₄, LiCl |
| Negishi Coupling | Organozinc (R-ZnCl) | C-C (Alkyl/Aryl) | Pd(PPh₃)₄ or NiCl₂(dppp) |
Influence of the Methoxy (B1213986) Group on Electron Density and Regioselectivity in Further Substitutions
The methoxy (-OCH₃) group at the C5 position significantly modulates the electronic properties of the pyrazolo[1,5-a]pyridine scaffold. As a substituent, it exerts two opposing electronic effects: a strong electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I). The resonance effect, which involves the donation of a lone pair of electrons from the oxygen atom into the aromatic π-system, generally dominates.
The primary influence of the methoxy group is on the regioselectivity of potential electrophilic aromatic substitution (EAS) reactions. Although the pyrazolo[1,5-a]pyridine ring is generally resistant to electrophilic attack due to its electron-deficient nature, the activating methoxy group can enable such reactions under specific conditions. As a strong ortho-, para-director, the C5-methoxy group would direct incoming electrophiles to the C4 and C6 positions. Since the C4 position is already occupied by the bromine atom, the C6 position becomes the most likely site for electrophilic attack (e.g., nitration, halogenation, or Friedel-Crafts reactions), should the reaction conditions be forcing enough to overcome the ring's inherent deactivation.
Intramolecular Cyclizations and Rearrangement Reactions Involving the Scaffold
The pyrazolo[1,5-a]pyridine core can participate in intramolecular cyclizations and rearrangement reactions, particularly when appropriately substituted or subjected to specific reaction conditions.
Intramolecular Cyclizations:
While the parent compound this compound does not possess a side chain capable of intramolecular cyclization, its derivatives can be designed to undergo such reactions. For instance, if the bromine at C4 were replaced via a cross-coupling reaction with a substituent containing a nucleophilic group (e.g., -OH, -NH₂) separated by a flexible linker, subsequent intramolecular cyclization could lead to the formation of novel polycyclic heterocyclic systems fused to the pyrazolo[1,5-a]pyridine core. The feasibility of such cyclizations depends on factors like ring size of the new ring being formed and the geometric constraints of the scaffold.
Rearrangement Reactions:
Fused heterocyclic systems containing a pyrimidine (B1678525) ring are known to undergo the Dimroth rearrangement. nih.govwikipedia.org This reaction typically involves the isomerization of the heterocycle through a ring-opening and ring-closure sequence, leading to the transposition of endocyclic and exocyclic heteroatoms. nih.govbeilstein-journals.org The rearrangement can be promoted by heat, acid, or base. nih.gov For related systems like imidazo[1,2-a]pyrimidines and acs.orgrsc.orgwikipedia.orgtriazolo[1,5-a]pyridines, the presence of electron-withdrawing groups on the pyridine ring can facilitate the initial nucleophilic attack (often by a solvent or base) that initiates the ring-opening process. researchgate.net It is plausible that under certain conditions, particularly basic or thermal, the pyrazolo[1,5-a]pyridine scaffold could undergo a similar Dimroth-type rearrangement, potentially leading to the formation of an isomeric pyrazolo[4,3-b]pyridine derivative.
Advanced Mechanistic Studies using Kinetic Isotope Effect Experiments
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in bond-making or bond-breaking in the rate-determining step of a reaction. wikipedia.org This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes (e.g., ¹²C with ¹³C, ¹H with ²H, or ⁷⁹Br with ⁸¹Br). wikipedia.orglibretexts.org
For reactions involving this compound, KIE studies could provide profound mechanistic insights:
Transition-Metal Catalyzed Cross-Coupling: A primary ¹³C KIE at the C4 position (k¹²/k¹³) could be used to probe the oxidative addition step. nih.gov A significant normal KIE (k¹²/k¹³ > 1) would indicate that the C-Br bond cleavage is part of the rate-determining step. nih.gov The magnitude of the KIE could further distinguish between different transition state geometries. Similarly, a bromine KIE (k⁷⁹/k⁸¹) could provide complementary information about the C-Br bond cleavage. nih.gov
Nucleophilic Aromatic Substitution: The ¹³C KIE at C4 could help differentiate between a classical two-step SNAr mechanism and a concerted mechanism. In a stepwise mechanism, if the nucleophilic attack is rate-limiting, a small KIE is expected. If the departure of the leaving group is rate-limiting, a larger KIE would be observed. nih.gov Recent studies have suggested that many reactions previously assumed to be stepwise may in fact be concerted, a hypothesis that KIE experiments can directly test. nih.gov
Rearrangement Reactions: Solvent isotope effects (e.g., kH₂O/kD₂O) could be used to determine if proton transfer steps are involved in the rate-determining step of a potential Dimroth-type rearrangement. A primary deuterium (B1214612) KIE could be measured if a specific C-H bond cleavage is suspected to be rate-limiting. pharmacy180.com
| Reaction Type | Isotopic Substitution | Hypothetical KIE (klight/kheavy) | Potential Mechanistic Interpretation |
|---|---|---|---|
| Suzuki Coupling | ¹²C/¹³C at C4 | ~1.02-1.04 | Oxidative addition (C-Br bond cleavage) is the first irreversible and at least partially rate-limiting step. nih.gov |
| SNAr (Rate-limiting attack) | ¹²C/¹³C at C4 | ~1.00-1.01 | C4 is undergoing rehybridization from sp² to sp³, but C-Br bond is not yet breaking in the transition state. nih.gov |
| SNAr (Rate-limiting leaving group departure) | ¹²C/¹³C at C4 | > 1.02 | C-Br bond is significantly broken in the transition state. acs.org |
| Dimroth Rearrangement | Solvent (kH₂O/kD₂O) | > 1 | Proton transfer is involved in the rate-determining step. |
Characterization of Reactive Intermediates
The direct observation or trapping of reactive intermediates is crucial for confirming a proposed reaction mechanism. For the transformations of this compound, several types of intermediates are expected.
Meisenheimer Complexes: In SNAr reactions, the addition of a nucleophile to the C4 position would generate an anionic σ-complex, or Meisenheimer complex. libretexts.org These intermediates are typically high in energy and transient. However, in some cases, particularly with strong electron-withdrawing groups and poor leaving groups, they can be stable enough to be characterized by spectroscopic methods like low-temperature NMR. nih.gov
Organometallic Intermediates: The catalytic cycles of transition-metal-catalyzed cross-coupling reactions are defined by a series of organometallic intermediates. nih.gov For a palladium-catalyzed reaction, this would include the Pd(II) oxidative addition adduct, the transmetalation complex, and the pre-reductive elimination complex. While isolating these intermediates from a live catalytic cycle is challenging, they can often be prepared stoichiometrically and characterized by techniques such as NMR spectroscopy and X-ray crystallography to provide a model of the species involved in the catalytic process. acs.org
Open-Chain Intermediates: For a Dimroth-type rearrangement, the mechanism proceeds through a transient open-chain intermediate formed after the nucleophilic opening of the pyridine ring. nih.govwikipedia.org These intermediates are generally highly unstable and rapidly re-cyclize. Their existence is often inferred from the structure of the final rearranged product and supported by computational modeling or trapping experiments, where a reagent is added to intercept the intermediate before it can re-close.
The characterization of these transient species often relies on a combination of advanced spectroscopic techniques, kinetic analysis, and computational chemistry to model their structures and energies.
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 5 Methoxypyrazolo 1,5 a Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation and Isomeric Purity
High-resolution NMR spectroscopy is an essential tool for the unambiguous determination of the molecular structure of organic compounds. For 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine, ¹H NMR would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and through-space or through-bond correlations. Similarly, ¹³C NMR would identify the chemical shifts of each unique carbon atom in the molecule.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons, confirming the substitution pattern of the bromo and methoxy (B1213986) groups on the pyrazolo[1,5-a]pyridine (B1195680) core. The isomeric purity could be assessed by the absence of signals corresponding to other possible isomers.
Hypothetical ¹H and ¹³C NMR Data Table: No experimental or predicted data is currently available in the public domain.
5.2. High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern AnalysisHRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₈H₇BrN₂O), HRMS would confirm the molecular weight with a high degree of precision. The analysis of the isotopic pattern, particularly the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), would be a key indicator in the mass spectrum.
Fragmentation pattern analysis, often achieved through techniques like tandem mass spectrometry (MS/MS), would offer insights into the compound's structure by identifying characteristic fragment ions.
Expected HRMS Data:
Molecular Formula: C₈H₇BrN₂O
Calculated Monoisotopic Mass: [M+H]⁺ (for ⁷⁹Br) and [M+2+H]⁺ (for ⁸¹Br)
Specific m/z values are not available without experimental data.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra would exhibit characteristic absorption or scattering bands corresponding to the stretching and bending vibrations of the chemical bonds present in this compound.
Key expected vibrational modes would include C-H stretching of the aromatic rings and the methoxy group, C=C and C=N stretching within the heterocyclic core, C-O stretching of the methoxy ether linkage, and the C-Br stretching vibration.
Table of Expected Vibrational Modes: No experimental or calculated frequency data is currently available.
5.4. Single-Crystal X-Ray Diffraction for Definitive Solid-State Structure Determination (if suitable crystals are obtained)Crystallographic Data Table: No crystallographic data for this compound has been deposited in public databases such as the Cambridge Structural Database (CSD).
5.5. Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a chiroptical response. This section would only be applicable if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter in a substituent. In such cases, chiroptical spectroscopy would be essential for determining the enantiomeric excess (e.e.) of the synthesized material.
Structure Property Relationship Spr Principles for the 4 Bromo 5 Methoxypyrazolo 1,5 a Pyridine Scaffold
Impact of the Bromine Atom and Methoxy (B1213986) Group on Scaffold Reactivity, Selectivity, and Stability
The chemical behavior of the pyrazolo[1,5-a]pyridine (B1195680) core is significantly modulated by the electronic and steric effects of the bromine atom at the 4-position and the methoxy group at the 5-position. The pyrazolo[1,5-a]pyridine system is a fused, rigid, and planar N-heterocyclic scaffold. mdpi.com
The methoxy group at C5 is a strong electron-donating group due to its powerful +M effect, which overrides its -I effect. This donation of electron density into the pyridine (B92270) ring significantly activates the scaffold, particularly towards electrophilic attack. The methoxy group directs electrophiles to positions ortho and para relative to itself, although the fused ring structure complicates predicting the exact site of reaction. The presence of this activating group can influence the regioselectivity of reactions on the pyridine portion of the scaffold. Furthermore, the methoxy group can influence the stability of the compound; its electron-donating nature can stabilize cationic intermediates formed during electrophilic reactions.
The combined presence of the electron-withdrawing bromine and the electron-donating methoxy group creates a complex electronic environment within the 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine scaffold. This "push-pull" arrangement can lead to unique reactivity patterns and provides multiple avenues for selective chemical modifications.
Table 1: Summary of Substituent Effects on the Pyrazolo[1,5-a]pyridine Scaffold
| Substituent | Position | Inductive Effect | Mesomeric Effect | Overall Impact on Ring | Key Reactivity |
| Bromine | C4 | Electron-withdrawing (-I) | Weakly electron-donating (+M) | Deactivating | Site for cross-coupling reactions |
| Methoxy | C5 | Electron-withdrawing (-I) | Strongly electron-donating (+M) | Activating | Directs electrophilic substitution |
Rational Design Strategies for Modifying the Pyrazolo[1,5-a]pyridine System based on Theoretical Predictions and Experimental Observations
Rational design strategies for modifying the pyrazolo[1,5-a]pyridine system are often guided by a combination of theoretical predictions and subsequent experimental validation. These strategies are crucial for fine-tuning the properties of the scaffold for specific applications in materials science and medicinal chemistry. mdpi.com
Theoretical predictions, typically employing computational methods like Density Functional Theory (DFT), can model the electronic structure of this compound. These calculations can predict key properties such as:
Electron Density Distribution: Identifying electron-rich and electron-poor regions to predict sites susceptible to nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP): Mapping regions of positive and negative potential to foresee intermolecular interactions.
Frontier Molecular Orbitals (HOMO/LUMO): The energies and localizations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity in cycloaddition and other reactions.
Based on these theoretical insights, experimental strategies are devised. For example, if computational models predict that the C4 position (bearing the bromine) is the most suitable site for modification without disrupting the core electronic structure, chemists can focus on experimentally screening various cross-coupling reactions at this site. acs.org Similarly, if predictions suggest that modifying the methoxy group at C5 could enhance a desired property, synthetic routes targeting its demethylation followed by re-alkylation with different groups can be explored.
An example of this synergy is seen in the broader class of pyrazolo[1,5-a]pyrimidines, where docking studies are used to predict binding modes to protein targets. semanticscholar.org This theoretical insight then guides the synthesis of derivatives with specific substituents designed to improve those interactions. This approach allows for a more efficient exploration of chemical space compared to traditional trial-and-error synthesis. semanticscholar.org
Advanced Quantitative Structure-Property Relationship (QSPR) Modeling Approaches for Predicting Chemical and Physical Properties
Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of molecules based on their structural features. While many studies on related scaffolds focus on biological activity (QSAR), the principles can be applied to predict chemical and physical properties. researchgate.netnih.gov
A typical QSPR study on a series of pyrazolo[1,5-a]pyridine derivatives, including this compound, would involve the following steps:
Data Set Compilation: A dataset of known pyrazolo[1,5-a]pyridine derivatives is assembled, along with their experimentally determined properties (e.g., melting point, boiling point, solubility, chromatographic retention times).
Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D conformation of the molecule.
Quantum-chemical descriptors: Derived from computational chemistry, such as dipole moment, orbital energies, and partial charges. researchgate.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., artificial neural networks, support vector machines), are used to build a mathematical model that correlates the calculated descriptors with the observed property.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
For this compound, a validated QSPR model could predict its physical properties without the need for experimental measurement, thereby saving time and resources. For instance, a model could predict its solubility in various solvents, which is a critical parameter in process chemistry and formulation.
Scaffold Modification and Bioisosteric Replacement Strategies in an Academic Context
In academic research, scaffold modification and bioisosteric replacement are key strategies for systematically investigating structure-property relationships and discovering new compounds with tailored characteristics. acs.org Bioisosterism refers to the replacement of a functional group within a molecule with another group that retains similar chemical and physical properties, leading to a molecule with similar interactions with its environment.
For the this compound scaffold, several bioisosteric replacement strategies could be explored:
Modification of the Bromine Atom: The bromine at C4 can be replaced by other halogens (Cl, F) to modulate the electronic properties and steric bulk at that position. It could also be replaced by a cyano (-CN) group, which is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Such replacements are synthetically accessible via palladium-catalyzed cyanation reactions from the bromo-precursor.
Modification of the Methoxy Group: The methoxy group at C5 is a key hydrogen bond acceptor. It could be replaced by other groups with similar properties, such as a hydroxyl group (-OH, after demethylation), a methylthio group (-SCH₃), or small alkyl groups. These changes would systematically alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the scaffold.
Scaffold Hopping: A more advanced strategy involves replacing the entire pyrazolo[1,5-a]pyridine core with a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. For example, researchers have explored replacing a pyrazole (B372694) scaffold with a pyrazolo[1,5-a]pyrimidine (B1248293) ring system to alter planarity and conformational freedom. arkat-usa.orgunisi.it This "scaffold hopping" can lead to compounds with drastically different core properties while preserving the intended peripheral functionality.
These academic explorations are fundamental to expanding the chemical space around a particular scaffold and understanding the subtle structural requirements for achieving desired physical or chemical properties.
Table 2: Potential Bioisosteric Replacements for this compound
| Original Group | Position | Potential Bioisostere | Rationale for Replacement |
| Bromo (-Br) | C4 | Chloro (-Cl), Fluoro (-F) | Modulate electronegativity and steric size |
| Bromo (-Br) | C4 | Cyano (-CN) | Introduce strong electron-withdrawal and H-bond acceptor |
| Methoxy (-OCH₃) | C5 | Hydroxyl (-OH) | Introduce H-bond donor/acceptor capability |
| Methoxy (-OCH₃) | C5 | Methylthio (-SCH₃) | Alter electronics and lipophilicity |
| Methoxy (-OCH₃) | C5 | Ethyl (-CH₂CH₃) | Increase lipophilicity, remove H-bond acceptor |
Emerging Research Frontiers and Future Perspectives
Development of More Efficient and Sustainable Synthetic Routes to Substituted Pyrazolo[1,5-a]pyridines
The synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core and its derivatives is a key area of ongoing research. Traditional methods are continually being refined, and novel strategies are being developed to improve efficiency, yield, and sustainability. The drive towards "green chemistry" has led to the exploration of methods that reduce waste, minimize the use of hazardous reagents, and lower energy consumption. nih.gov
Recent advancements in this area include:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidines, a closely related class of compounds. nih.gov It is anticipated that similar advantages can be realized for the synthesis of pyrazolo[1,5-a]pyridines.
Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules in a single step, starting from simple precursors. The development of new MCRs for the synthesis of diversely substituted pyrazolo[1,5-a]pyridines is a promising avenue for future research. nih.gov
Catalyst-Free and Solvent-Free Conditions: The development of synthetic protocols that eliminate the need for catalysts and organic solvents is a major goal of green chemistry. Sonochemical methods, for instance, have been successfully applied to the synthesis of pyrazolo[1,5-a]pyridine derivatives under catalyst-free conditions.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine and its analogs could enable their production on a larger scale for further investigation and application.
A comparison of various synthetic methodologies is presented in the table below:
| Synthetic Method | Key Advantages | Potential for Sustainability | Applicability to Substituted Pyrazolo[1,5-a]pyridines |
|---|---|---|---|
| Conventional Heating | Well-established and widely used. | Moderate, can be improved with greener solvents. | Yes, many existing protocols. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, better reproducibility. nih.gov | High, due to energy efficiency. | Highly probable, based on related scaffolds. nih.gov |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. nih.gov | Very high, minimizes waste. | Yes, an active area of research. nih.gov |
| Sonochemical Synthesis | Can be performed under catalyst- and solvent-free conditions, shorter reaction times. | Very high. | Demonstrated for the pyrazolo[1,5-a]pyridine core. |
| Flow Chemistry | High scalability, improved safety, precise control over reaction parameters. | High, can be integrated with green solvents and catalysts. | A promising future direction. |
Integration of Artificial Intelligence and Machine Learning in the Design and Synthesis Prediction of Pyrazolo[1,5-a]pyridine Derivatives
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These computational tools can be used to predict the properties of novel molecules, optimize synthetic routes, and identify promising candidates for specific applications. For the pyrazolo[1,5-a]pyridine scaffold, AI and ML can be leveraged in several ways:
De Novo Design: Generative models can be trained on existing databases of pyrazolo[1,5-a]pyridine derivatives to design new molecules with desired properties, such as specific biological activities or photophysical characteristics.
Property Prediction: QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) models can be developed to predict the biological activity, toxicity, and physicochemical properties of new pyrazolo[1,5-a]pyridine derivatives before they are synthesized.
Synthesis Prediction: Retrosynthesis algorithms, powered by machine learning, can propose viable synthetic routes to novel compounds like this compound, potentially identifying more efficient and cost-effective pathways than those devised by human chemists.
Virtual Screening: AI-powered docking simulations can be used to screen large virtual libraries of pyrazolo[1,5-a]pyridine derivatives against biological targets of interest, accelerating the identification of potential drug candidates.
The application of these technologies will undoubtedly accelerate the exploration of the chemical space around the pyrazolo[1,5-a]pyridine core and facilitate the discovery of new functional molecules.
Exploration of Novel Reactivity Modes and Chemical Transformations of Halogenated and Alkoxy-Substituted Pyrazolo[1,5-a]pyridines
The bromo and methoxy (B1213986) substituents on the 4- and 5-positions of the pyrazolo[1,5-a]pyridine core in this compound offer a rich platform for further chemical modifications. The bromine atom, in particular, serves as a versatile synthetic handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
Future research in this area will likely focus on:
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is an ideal partner for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the synthesis of a diverse library of 4-substituted pyrazolo[1,5-a]pyridine derivatives with tailored electronic and steric properties.
C-H Activation: Direct C-H activation and functionalization of the pyrazolo[1,5-a]pyridine core is another exciting frontier. This would allow for the modification of the scaffold at positions that are not easily accessible through classical methods.
Photoredox Catalysis: The use of visible light-driven photoredox catalysis could open up new avenues for the functionalization of the pyrazolo[1,5-a]pyridine ring under mild reaction conditions.
Transformations of the Methoxy Group: The methoxy group can also be a site for chemical modification. For example, it could be demethylated to the corresponding phenol, which could then be further functionalized.
The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methoxy group will likely influence the regioselectivity and reactivity of these transformations, making the study of this specific substitution pattern particularly interesting.
Advanced Applications in Materials Science and Photophysical Chemistry
The fused aromatic system of the pyrazolo[1,5-a]pyridine core suggests that its derivatives may possess interesting photophysical properties, making them attractive candidates for applications in materials science. Indeed, the related pyrazolo[1,5-a]pyrimidines have been investigated as fluorophores. nih.govresearchgate.net
Key areas for future exploration include:
Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of the pyrazolo[1,5-a]pyridine scaffold make it a promising building block for the development of new emitter materials for OLEDs. The introduction of bromo and methoxy groups, and further functionalization, could be used to fine-tune the emission color and efficiency.
Fluorescent Probes and Sensors: The sensitivity of the fluorescence of pyrazolo[1,5-a]pyridine derivatives to their local environment could be exploited for the development of fluorescent probes for the detection of ions, small molecules, and biomolecules.
Organic Photovoltaics (OPVs): The electron-rich nature of the pyrazolo[1,s-a]pyridine core suggests that it could be used as a donor material in organic solar cells.
The systematic investigation of the photophysical properties of a range of substituted pyrazolo[1,5-a]pyridines, including this compound, is needed to fully realize their potential in these applications. The table below summarizes some of the potential applications and the key properties that would need to be optimized.
| Potential Application | Key Photophysical Properties | Role of Substitution |
|---|---|---|
| OLEDs | High fluorescence quantum yield, tunable emission wavelength, good thermal stability. | Fine-tuning of the HOMO-LUMO gap and emission color. |
| Fluorescent Probes | High sensitivity to the analyte, good photostability, emission in the visible or near-infrared region. | Introduction of specific binding sites and modulation of the fluorescence response. |
| Organic Photovoltaics | Broad absorption spectrum, suitable energy levels for charge separation, good charge carrier mobility. | Tuning of the absorption spectrum and energy levels. |
Identification of Key Research Gaps and Future Directions in Pyrazolo[1,5-a]pyridine Chemistry
While the pyrazolo[1,5-a]pyridine scaffold holds significant promise, there are several research gaps that need to be addressed to unlock its full potential.
Limited Availability of Substituted Derivatives: There is a need for the development of robust and versatile synthetic methods to access a wider range of substituted pyrazolo[1,5-a]pyridines with diverse substitution patterns.
Lack of Structure-Property Relationship Studies: A systematic investigation of how the nature and position of substituents on the pyrazolo[1,5-a]pyridine core influence its electronic, photophysical, and biological properties is currently lacking.
Exploration of a Broader Range of Applications: While the biological activity of some pyrazolo[1,5-a]pyridine derivatives has been explored, their potential in other areas, such as materials science, remains largely untapped.
Computational and Theoretical Studies: More in-depth computational and theoretical studies are needed to provide a deeper understanding of the electronic structure and reactivity of this class of compounds, which will in turn guide the design of new molecules with desired properties.
Future research efforts should be directed towards filling these gaps. The synthesis and characterization of specific compounds like this compound will be crucial in building a comprehensive understanding of this important class of heterocyclic compounds. The knowledge gained from such studies will undoubtedly pave the way for the development of new technologies and therapies based on the pyrazolo[1,5-a]pyridine scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine, and how do reaction conditions influence product yield?
- Methodology :
-
Core Construction : Cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or alkoxymethylene intermediates is a foundational step .
-
Bromination : Post-functionalization via electrophilic substitution using N-bromosuccinimide (NBS) in anhydrous MeCN at room temperature achieves bromination at position 3. Reaction time (3–5 hours) and stoichiometric control (1.05–1.1 equiv NBS) minimize side products .
-
Methoxy Introduction : Methoxy groups are typically introduced via nucleophilic substitution of a bromine or chloride using sodium methoxide under reflux in methanol .
- Key Data :
-
Yield optimization for bromination: 85–90% with NBS in MeCN .
-
Purity validation: HPLC analysis (≥97% purity) and NMR (δ = 7.8–8.2 ppm for aromatic protons) .
Q. How can spectroscopic techniques (NMR, IR, HRMS) resolve structural ambiguities in this compound?
- Methodology :
-
NMR : NMR distinguishes bromine (C-Br: δ ≈ 105–110 ppm) and methoxy (C-OCH: δ ≈ 55 ppm) groups. Aromatic protons appear as doublets (J = 2–3 Hz) due to coupling with adjacent substituents .
-
HRMS : Confirm molecular weight (calc. for CHBrNO: 256.97 g/mol) with <2 ppm error .
-
IR : Methoxy C-O stretch at 1250–1270 cm; pyridine ring vibrations at 1600–1650 cm .
- Data Conflict Resolution :
-
Discrepancies in NMR integration ratios may indicate incomplete bromination. Cross-validate with X-ray crystallography (if available) or LC-MS .
Advanced Research Questions
Q. What strategies enable regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyridine scaffold?
- Methodology :
-
Direct Functionalization : Use palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) with aryl boronic acids or amines. Position 7 is activated due to electron-deficient pyridine nitrogen .
-
Protection-Deprotection : Temporarily block position 4 with a trimethylsilyl group before introducing substituents at position 7 .
- Case Study :
-
Suzuki coupling of this compound with phenylboronic acid yields 4-bromo-5-methoxy-7-phenyl derivatives (85% yield, Pd(PPh), KCO, DMF/HO) .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodology :
-
Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases, GPCRs). The bromine atom enhances hydrophobic interactions in enzyme pockets .
-
QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC values for antimicrobial or anticancer activity .
- Validation :
-
Experimental IC values for σ receptor antagonists (nM range) align with docking scores (RMSD <2 Å) .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Challenges :
-
Exothermic Bromination : NBS reactions require controlled temperature (0–5°C) and slow reagent addition to prevent runaway reactions .
-
Purification : Column chromatography scalability is limited; switch to recrystallization (hexane/EtOAc) or continuous flow systems .
- Solutions :
-
Process analytical technology (PAT) monitors reaction progression in real-time via inline FTIR .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Waste Disposal : Separate brominated waste and treat with sodium thiosulfate to reduce bromide toxicity before incineration .
- PPE : Use nitrile gloves and fume hoods; avoid inhalation of fine powder (LD oral rat: >500 mg/kg) .
Data Contradictions
Q. How to address conflicting reports on the reactivity of bromine in this compound?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
